![molecular formula C14H16ClN3O B1651539 13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride CAS No. 127556-85-8](/img/structure/B1651539.png)
13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride is a complex heterocyclic compound. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine. This reaction proceeds through a [4 + 1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine core .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazopyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides, while reduction can yield partially or fully reduced derivatives.
科学的研究の応用
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride involves its interaction with specific molecular targets. This compound can act as a partial agonist at certain receptors, such as MT1 receptors, while exhibiting no intrinsic activity at others, like MT2 receptors . The molecular pathways involved in its action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar core structure and exhibits comparable biological activities.
Imidazo[1,2-a]pyridine: Another related compound with significant medicinal chemistry applications.
Uniqueness
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with specific biological targets, making it a valuable compound in drug discovery and development.
特性
CAS番号 |
127556-85-8 |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC名 |
13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-18-11-2-3-12-10(8-11)9-13-14-15-4-5-16(14)6-7-17(12)13;/h2-3,8-9H,4-7H2,1H3;1H |
InChIキー |
JIVZTNBVUAFHPB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl |
正規SMILES |
COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl |
| 127556-85-8 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


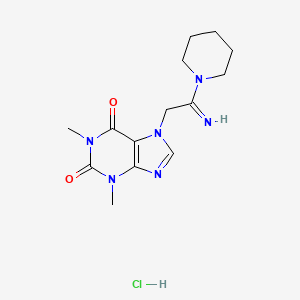
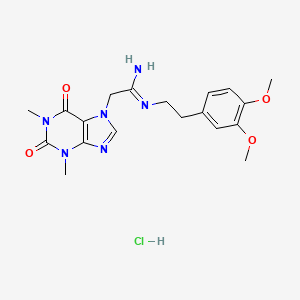
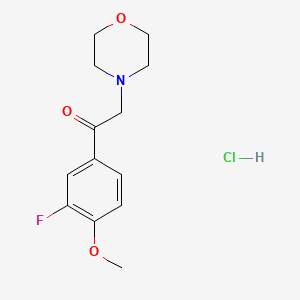
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1651461.png)
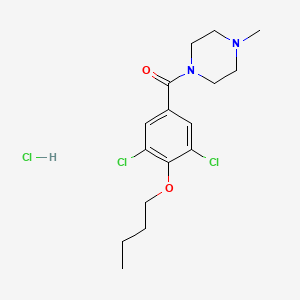
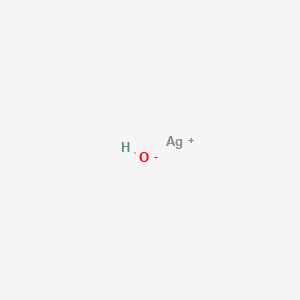
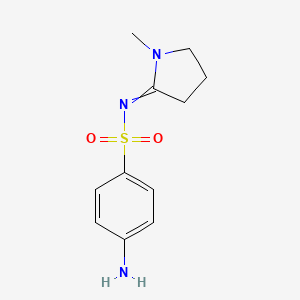
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)
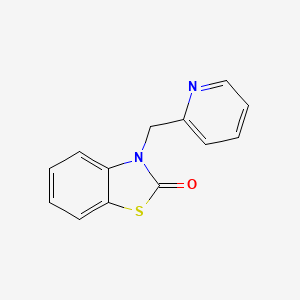
![8-[(5-ethylisoxazol-3-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1651475.png)
![3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B1651476.png)
![{1-[(2-Methoxypyrimidin-5-yl)methyl]piperidin-4-yl}(2-thienyl)methanol](/img/structure/B1651477.png)
amino]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B1651478.png)
![(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B1651479.png)
